molecular formula C18H19N5O2 B275929 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine

Número de catálogo B275929
Peso molecular: 337.4 g/mol
Clave InChI: CYLKXZKZUUURQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'CPCCOEt' and is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).

Mecanismo De Acción

The metabotropic glutamate receptor subtype 1 (N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine) is a G-protein-coupled receptor that is widely distributed in the central nervous system. Activation of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine has been linked to several neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. CPCCOEt acts as a selective antagonist of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine, thereby reducing the activation of this receptor and providing therapeutic benefits in these disorders.
Biochemical and Physiological Effects:
CPCCOEt has been found to have several biochemical and physiological effects. The compound's selective antagonist activity towards N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine has been found to reduce the release of glutamate, which is an excitatory neurotransmitter. This reduction in glutamate release has been linked to the compound's therapeutic effects in Parkinson's disease, Alzheimer's disease, and epilepsy. CPCCOEt has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in regulating the body's stress response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CPCCOEt has several advantages for lab experiments. The compound is highly selective towards N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. CPCCOEt has also been found to have a long half-life, which allows for prolonged exposure to the compound in animal models. However, the compound's high potency and selectivity can also be a limitation in lab experiments, as it can lead to off-target effects.

Direcciones Futuras

For research on this compound could include clinical trials to evaluate its safety and efficacy in humans. Further studies could also explore the compound's potential therapeutic applications in other disorders, such as addiction and schizophrenia. The development of more selective and potent N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine antagonists could also provide new avenues for research in this field.

Métodos De Síntesis

The synthesis of CPCCOEt involves the reaction of 3-methoxy-4-(hydroxymethyl)benzaldehyde with 1-phenyltetrazole-5-thiol in the presence of triethylamine to form an intermediate compound. This intermediate is then reacted with cyclopropanamine to form the final product, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine. The synthesis of CPCCOEt has been reported in several research papers, and the yield of the final product is generally high.

Aplicaciones Científicas De Investigación

CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound's selective antagonist activity towards N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine has been found to be effective in reducing the symptoms of several neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. CPCCOEt has also been found to be effective in reducing anxiety and depression-like behaviors in animal models.

Propiedades

Fórmula molecular

C18H19N5O2

Peso molecular

337.4 g/mol

Nombre IUPAC

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclopropanamine

InChI

InChI=1S/C18H19N5O2/c1-24-17-11-13(12-19-14-8-9-14)7-10-16(17)25-18-20-21-22-23(18)15-5-3-2-4-6-15/h2-7,10-11,14,19H,8-9,12H2,1H3

Clave InChI

CYLKXZKZUUURQL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2CC2)OC3=NN=NN3C4=CC=CC=C4

SMILES canónico

COC1=C(C=CC(=C1)CNC2CC2)OC3=NN=NN3C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.